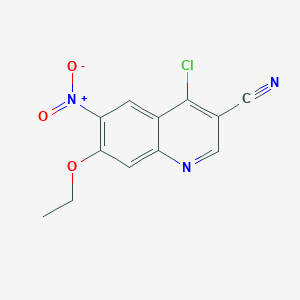

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c1-2-19-11-4-9-8(3-10(11)16(17)18)12(13)7(5-14)6-15-9/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCUBEZCMHJCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451854 | |

| Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214476-09-2 | |

| Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

CAS Number: 214476-09-2

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, a key chemical intermediate in the synthesis of the potent irreversible tyrosine kinase inhibitor, Neratinib. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical and physical properties, a step-by-step synthesis protocol, and its pivotal role in the production of targeted cancer therapeutics. While the direct biological activity of this intermediate is not extensively documented in publicly available literature, its significance lies in its structural contribution to the pharmacologically active Neratinib.

Introduction

This compound is a substituted quinoline derivative characterized by the presence of chloro, cyano, ethoxy, and nitro functional groups.[1] Its primary and most critical application is serving as a foundational building block in the multi-step synthesis of Neratinib, an approved oral medication for the treatment of HER2-positive breast cancer. The specific arrangement of substituents on the quinoline core of this intermediate is essential for the subsequent chemical transformations that lead to the final, biologically active drug molecule. This guide will detail the known properties of this compound and the experimental procedures for its preparation and use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈ClN₃O₃ | [1] |

| Molecular Weight | 277.66 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Boiling Point | 485.3 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.47 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by nitration and chlorination. The following experimental protocol is adapted from established synthetic procedures.[1]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile [1]

-

A mixture of 3-ethoxy aniline (10 g, 73 mmol) and ethyl (ethoxymethylene)cyanoacetate (12.3 g, 73 mmol) is heated in 90 ml of Dowtherm A at 140°C for 7 hours.

-

An additional 250 ml of Dowtherm A is added to the mixture.

-

The resulting solution is stirred and refluxed under a nitrogen atmosphere for 12 hours, with periodic distillation to remove the ethanol formed during the reaction.

-

The mixture is then cooled to room temperature.

-

The precipitated solid is collected by filtration and washed with hexane.

-

The crude product is purified by treatment with boiling ethanol, followed by filtration to yield 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile as a brown solid.

Step 2: Synthesis of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile [1]

-

To a suspension of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile (5 g, 23 mmol) in 75 ml of trifluoroacetic anhydride, ammonium nitrate (5.5 g, 69 mmol) is added portion-wise over a period of 6 hours at room temperature.

-

The excess trifluoroacetic anhydride is removed under reduced pressure at 45°C.

-

The residue is stirred with 300 ml of water.

-

The solid product is collected by filtration and purified by treatment with boiling ethanol to give 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile as a tan solid.

Step 3: Synthesis of 4-Chloro-7-ethoxy-6-nitro-quinoline-3-carbonitrile [1]

-

A mixture of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile (3.45 g, 13 mmol), phosphorus pentachloride (5.55 g, 26 mmol), and 10 ml of phosphorus oxychloride is refluxed for 3 hours.

-

The reaction mixture is then diluted with hexane, and the solid is collected by filtration.

-

The collected solid is dissolved in 500 ml of ethyl acetate and washed with a cold, dilute sodium hydroxide solution.

-

The organic solution is dried over magnesium sulfate and filtered through a pad of silica gel.

-

The solvent is removed under reduced pressure to yield 4-Chloro-7-ethoxy-6-nitro-quinoline-3-carbonitrile as a beige solid.

Role in the Synthesis of Neratinib

This compound is a crucial intermediate in the synthesis of Neratinib. The subsequent steps involve the reduction of the nitro group to an amino group, followed by a nucleophilic aromatic substitution reaction at the C4 position with an appropriate aniline derivative.

Downstream Synthetic Pathway to Neratinib

Caption: Conversion of the title compound to Neratinib.

Biological Activity and Signaling Pathways

There is a lack of publicly available data on the direct biological activity of this compound. Its primary biological relevance stems from its role as a precursor to Neratinib.

Neratinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. By covalently binding to a cysteine residue in the ATP-binding site of these receptors, Neratinib blocks downstream signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that overexpress these receptors.

Downstream Signaling Pathway Inhibited by Neratinib

Caption: Simplified signaling pathway inhibited by Neratinib.

Conclusion

This compound is a vital chemical intermediate, indispensable for the synthesis of the targeted anticancer agent Neratinib. While it does not appear to possess significant intrinsic biological activity based on available information, its precisely functionalized quinoline structure is key to the efficient construction of the final drug product. The synthetic protocols outlined in this guide provide a framework for its preparation, and the described downstream transformations highlight its importance in the pharmaceutical industry. Further research into the potential biological effects of this and related intermediates could yield new insights, but its current value is firmly established in its role as a precursor to a life-saving medication.

References

Technical Guide: Physicochemical Properties and Synthetic Pathway of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed plausible synthetic route, and the pharmacological context of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline. This compound is a key intermediate in the synthesis of advanced pharmaceutical agents, most notably tyrosine kinase inhibitors used in targeted cancer therapy.[1] All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity and accessibility for researchers and drug development professionals.

Physicochemical Properties

This compound is a yellow solid organic compound.[1] Its core structure is a quinoline ring substituted with chloro, cyano, ethoxy, and nitro functional groups, making it a versatile precursor for complex molecular architectures.[2]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | PubChem |

| CAS Number | 214476-09-2 | [1][3] |

| Molecular Formula | C₁₂H₈ClN₃O₃ | [1][3] |

| Molecular Weight | 277.66 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Boiling Point | 485.3°C (Predicted) | [1] |

| Density | 1.47 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | 2-8°C under inert gas (e.g., Argon, Nitrogen) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically involves the construction of the quinoline core followed by functional group modifications. While specific proprietary industrial processes may vary, a chemically sound and widely recognized approach involves cyclization, nitration, and chlorination reactions.[4][5]

The following is a plausible experimental protocol for the synthesis of this key intermediate.

Experimental Protocol: A Plausible Multi-Step Synthesis

Step 1: Synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile (Cyclization)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-ethoxyaniline with diethyl ethoxymethylenemalonate.

-

Reaction: Heat the mixture, typically in a high-boiling point solvent like Dowtherm A, to approximately 250°C for 1-2 hours to facilitate the Gould-Jacobs reaction.[6]

-

Work-up: Cool the reaction mixture, which will cause the cyclized product to precipitate. Filter the solid and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Nitration of the Quinoline Core

-

Reaction Setup: Suspend the 7-ethoxy-4-hydroxyquinoline-3-carbonitrile from the previous step in concentrated sulfuric acid in a flask placed in an ice bath to maintain a temperature of 0-5°C.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Nitration: Add the nitrating mixture dropwise to the quinoline suspension while vigorously stirring and maintaining the temperature below 10°C.[7]

-

Quenching and Isolation: After the reaction is complete (monitored by TLC), carefully pour the mixture onto crushed ice. The resulting precipitate, 7-ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile, is filtered, washed with water until neutral, and dried.

Step 3: Chlorination of the 4-hydroxy Group

-

Reaction Setup: In a flask equipped with a reflux condenser, suspend the nitrated quinoline product in phosphorus oxychloride (POCl₃). A catalytic amount of N,N-Dimethylformamide (DMF) can be added.[4]

-

Chlorination: Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The reaction converts the hydroxyl group at the 4-position to a chloro group.

-

Work-up: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice.

-

Purification: The solid product, this compound, is filtered, washed thoroughly with water, and can be purified by recrystallization from a solvent such as acetonitrile to yield the final product.

Caption: Synthetic workflow for this compound.

Role in Drug Development: A Precursor to Tyrosine Kinase Inhibitors

This compound is a critical building block in the synthesis of irreversible tyrosine kinase inhibitors (TKIs).[1] These inhibitors are a cornerstone of targeted cancer therapy. The compound serves as a key intermediate for the synthesis of Neratinib, an orally active TKI that targets the Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).

Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these kinases are overactive or mutated, leading to uncontrolled cell division. TKIs work by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation cascade that drives tumor growth. Neratinib, and other similar TKIs, form a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition.

The synthesis of Neratinib involves further modification of the this compound intermediate, including the reduction of the nitro group to an amine, followed by coupling with other molecular fragments to complete the final drug structure.[8]

Caption: Mechanism of Tyrosine Kinase Inhibitor Action.

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. API SYNTHESIS INTERNATIONAL: NERATINIB [apisynthesisint.blogspot.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline molecular structure and formula

An In-depth Technical Guide to 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical industry. The document details its molecular structure, chemical properties, and its significant role in the synthesis of targeted anti-cancer therapeutics. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Molecular Structure

This compound is a substituted quinoline derivative. Its structure is characterized by a quinoline core with chloro, cyano, ethoxy, and nitro functional groups at specific positions, which are crucial for its reactivity in synthesizing more complex molecules.

Molecular Formula: C₁₂H₈ClN₃O₃[1][2][3]

Molecular Structure: The structure consists of a bicyclic quinoline ring system. At position 3, there is a cyano (-CN) group. At position 4, a chloro (-Cl) atom is attached. Position 6 is substituted with a nitro (-NO₂) group, and position 7 features an ethoxy (-OCH₂CH₃) group.

SMILES Code: CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)--INVALID-LINK--[O-][3]

The key identifiers and properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile[3] |

| CAS Number | 214476-09-2[1][2][3][4] |

| Molecular Weight | 277.66 g/mol [1][2][3][5] |

| Synonyms | 4-Chloro-7-ethoxy-6-nitro-3-quinolinecarbonitrile; Neratinib-004[2][5] |

Physicochemical Properties

This compound is typically supplied as a yellow solid and requires specific storage conditions to maintain its stability and purity.[2][5] The following table outlines its key physicochemical properties.

| Property | Value |

| Appearance | Yellow Solid[2][5] |

| Purity | ≥95%[1] |

| Solubility | Soluble in DMSO[2][5] |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[2][5] |

| Boiling Point | 485.3°C at 760 mmHg (Predicted)[2] |

| Density | 1.47 g/cm³ (Predicted)[2] |

| Flash Point | 247.3°C (Predicted)[2] |

| pKa | -1.04 ± 0.41 (Predicted)[2] |

Role in Drug Development and Synthesis

This compound is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), a class of targeted anti-cancer drugs.[2][5] Its most notable application is as a precursor for the synthesis of Neratinib, a potent and irreversible pan-HER inhibitor used in the treatment of breast cancer. The specific functional groups on the molecule allow for sequential chemical modifications to build the final active pharmaceutical ingredient (API).

The general synthetic utility of this intermediate is depicted in the workflow below.

Caption: Generalized workflow for the synthesis of APIs using the target intermediate.

The final drug, Neratinib, functions by inhibiting tyrosine kinases, particularly members of the Human Epidermal Growth Factor Receptor (HER) family (such as HER2), which are often overexpressed in cancer cells. This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.

Caption: Inhibition of the HER2 signaling cascade by the final drug product, Neratinib.

Experimental Protocols

While specific, proprietary synthesis methods may vary, a generalized experimental protocol for producing related quinoline structures often involves a multi-step process including cyclization, nitration, and chlorination.[6]

Generalized Synthesis Methodology (Illustrative)

This protocol is a representative example based on common synthetic routes for similar quinoline derivatives.

Step 1: Cyclization to form the Quinoline Core

-

A substituted aniline is reacted with a suitable dicarbonyl compound (e.g., ethyl acetoacetate) under acidic conditions (e.g., polyphosphoric acid).

-

The mixture is heated to high temperatures (e.g., 150-170°C) for several hours to drive the cyclization and dehydration, forming a 4-hydroxyquinoline intermediate.

-

The reaction is cooled, and the product is precipitated by adding water or a suitable non-solvent, followed by filtration and washing.

Step 2: Nitration of the Quinoline Ring

-

The 4-hydroxyquinoline intermediate is dissolved in a suitable solvent like propionic or sulfuric acid.

-

A nitrating agent (e.g., concentrated nitric acid) is added dropwise at a controlled temperature to prevent over-nitration.

-

The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

The product, a nitro-substituted hydroxyquinoline, is isolated by pouring the reaction mixture over ice, followed by filtration and drying.

Step 3: Chlorination and Functionalization

-

The nitro-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-Dimethylformamide (DMF).

-

The mixture is heated under reflux (e.g., 110°C) for a specified time.

-

After the reaction, excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice water, and the pH is adjusted to be neutral or slightly basic to precipitate the chlorinated product.

-

Further steps would introduce the cyano group, though specific reagents and conditions are highly dependent on the overall synthetic strategy. The resulting crude product is then purified by recrystallization or column chromatography.

Conclusion

This compound is a high-value chemical intermediate with a well-defined role in the synthesis of advanced pharmaceutical agents. Its specific arrangement of functional groups makes it an ideal precursor for constructing complex molecules like Neratinib. Understanding its chemical properties, synthesis, and role in drug development is essential for scientists and researchers working to create next-generation targeted cancer therapies.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Cas 214476-09-2,this compound | lookchem [lookchem.com]

- 3. 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | C12H8ClN3O3 | CID 11011305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 214476-09-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. atlantis-press.com [atlantis-press.com]

Solubility Profile of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is critical for its application in medicinal chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and insights into its relevance in targeting key signaling pathways.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively published, the general solubility behavior of quinoline derivatives suggests it is likely soluble in many common organic solvents.[1] Quinoline's core structure, a bicyclic aromatic system, is inherently hydrophobic.[2] However, the presence of polar functional groups, including a cyano, a nitro, and an ethoxy group, introduces some polarity to the molecule. This chemical structure suggests that its solubility will be influenced by the polarity of the solvent.

Quantitative Solubility Data

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are effective at solvating a wide range of organic compounds, including those with both polar and nonpolar regions. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The ethoxy and nitro groups can participate in hydrogen bonding with protic solvents, enhancing solubility. |

| Nonpolar | Toluene, Hexane | Low | The polar functional groups on the quinoline ring will limit its solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can dissolve many organic solids of intermediate polarity. |

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent is the shake-flask method , followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC).[1][3]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical balance

Procedure:

-

Preparation of Calibration Standards:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a clean vial.

-

-

Quantification by HPLC:

-

Dilute the filtered supernatant with the organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC. A typical method would involve a C18 reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection at an appropriate wavelength.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Synthesis and Signaling Pathway Relevance

This compound is a key intermediate in the synthesis of more complex molecules, particularly those developed as tyrosine kinase inhibitors for anti-tumor applications.[4] Its synthesis generally involves a multi-step process.

Quinoline derivatives have garnered significant attention in cancer research due to their ability to target and inhibit critical signaling pathways that are often dysregulated in cancer cells. One of the most important of these is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[5][6] The inhibition of this pathway is a promising strategy for cancer therapy.[5]

This guide provides a foundational understanding of the solubility of this compound and the experimental procedures to quantify it. For researchers in drug discovery, a thorough characterization of this property is a crucial first step in the development of novel therapeutics targeting pathways such as PI3K/Akt/mTOR.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and predicted spectroscopic properties of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline. The document is intended to support research and development activities by offering detailed, albeit predicted, spectroscopic data, standardized experimental protocols for its characterization, and a logical workflow for its synthesis and analysis. This compound is noted as an intermediate in the preparation of tyrosine kinase inhibiting antitumor agents.[1]

Chemical and Physical Properties

This compound is a yellow solid with the molecular formula C₁₂H₈ClN₃O₃.[1] It is classified under several chemical categories including aromatics, intermediates, fine chemicals, and pharmaceuticals, specifically as a tyrosine kinase inhibitor-related compound.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClN₃O₃ | [1][2] |

| Molecular Weight | 277.66 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| CAS Number | 214476-09-2 | [1][2] |

| Predicted Boiling Point | 485.3 ± 40.0 °C | [1] |

| Predicted Density | 1.47 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Temperature | 2-8°C under inert gas | [1] |

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of this compound and spectroscopic data of analogous quinoline derivatives.[3] Experimental data is not publicly available.

| Predicted ¹H NMR Data (Solvent: DMSO-d₆) | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~9.1 | s | - |

| H-5 | ~8.5 | s | - |

| H-8 | ~7.4 | s | - |

| O-CH₂ (ethoxy) | ~4.4 | q | ~7.0 |

| CH₃ (ethoxy) | ~1.4 | t | ~7.0 |

| Predicted ¹³C NMR Data (Solvent: DMSO-d₆) | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O and Ar-C | 160 - 110 |

| C≡N | ~115 |

| O-CH₂ | ~65 |

| CH₃ | ~14 |

| Predicted IR Data | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C≡N (nitrile) | 2240 - 2220 |

| C=N, C=C (aromatic) | 1620 - 1580 |

| NO₂ (nitro, asymmetric) | 1550 - 1510 |

| NO₂ (nitro, symmetric) | 1360 - 1320 |

| C-O (ether) | 1270 - 1220 |

| C-Cl | 800 - 750 |

| Predicted Mass Spectrometry Data | |

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 277.02 |

| [M+H]⁺ | 278.03 |

| Fragmentation Peaks | Loss of NO₂, Cl, CN, and ethoxy group fragments |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, adapted from standard methods for quinoline derivatives.[3][4]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Angle: 30°

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

¹³C NMR Acquisition:

-

Pulse Angle: 30°

-

Relaxation Delay: 5 seconds

-

Number of Scans: 1024

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal for correction.

-

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer (HRMS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Caption: Logic for Spectroscopic Data Interpretation.

References

Biological Activity Screening of Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the anticancer, antimicrobial, antiviral, and anti-inflammatory potential of quinoline derivatives. Detailed experimental protocols, quantitative data from recent studies, and visualizations of key signaling pathways and experimental workflows are presented to aid researchers in the design and development of novel quinoline-based therapeutic agents.

Anticancer Activity Screening

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[1][2] A primary method for assessing the cytotoxic effects of these compounds is the MTT assay.

Data Presentation: Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of representative quinoline derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth). A lower IC50 value indicates greater potency.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | [3] |

| HCT-116 (Colon) | 5.34 | [3] | ||

| MCF-7 (Breast) | 5.21 | [3] | ||

| 4-Anilinoquinoline-3-carbonitrile | Quinoline 45 | EGFR expressing cells | 0.005 | [4] |

| Pyrazolo-quinoline | Compound 75 | Various | Potent apoptotic effect | [5] |

| 2,4,6-trisubstituted quinoline | Thiophene and pyridine-based compounds | MCF-7, H-460, SF-268 | Positive activity | [5] |

| Pyrimido-quinoline | Various derivatives | MCF-7 (Breast) | 48.54-70.33 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Quinoline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should be below 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualization: Anticancer Screening Workflow & Signaling Pathway

Workflow for anticancer activity screening using the MTT assay.

Simplified EGFR signaling pathway inhibited by quinoline derivatives.

Antimicrobial Activity Screening

The quinoline core is central to many antibacterial and antifungal agents. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of these compounds.[8]

Data Presentation: Antimicrobial Activity of Quinoline Derivatives

The following table presents the MIC values of various quinoline derivatives against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one Schiff-base | Compound 6c | MRSA | 0.75 | [7] |

| VRE | 0.75 | [7] | ||

| MRSE | 2.50 | [7] | ||

| Quinoline-based hydroxyimidazolium | Hybrid 7b | Staphylococcus aureus | 2 | [9] |

| Hybrid 7a | Mycobacterium tuberculosis H37Rv | 20 | [9] | |

| Hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [9] | |

| Quinoline-Sulfonamide | Compound 6 | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., E. coli | 3.12 - 50 | [10] |

| Facilely accessible quinolines | Compound 4 | MRSA, VRE | 0.75 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

Materials:

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Quinoline derivatives (dissolved in a suitable solvent)

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Serial Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the quinoline derivative stock solution (at twice the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on.

-

Inoculation: Add 100 µL of the standardized inoculum to each well. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 35°C for 16-20 hours for bacteria or 24-72 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (turbidity).

Visualization: Antimicrobial Screening Workflow

Workflow for antimicrobial susceptibility testing by broth microdilution.

Antiviral Activity Screening

Quinoline derivatives have shown promise as antiviral agents against a range of viruses.[12] The plaque reduction assay is a standard method to quantify the inhibition of viral replication.

Data Presentation: Antiviral Activity of Quinoline Derivatives

The following table summarizes the antiviral activity of selected quinoline derivatives, with data presented as EC50 or IC50 values (the concentration required to inhibit 50% of the viral effect).

| Compound Class | Specific Derivative | Virus | EC50/IC50 (µM) | Reference |

| 2,8-Bis(trifluoromethyl)quinoline | Compound 141a | Zika Virus (ZIKV) | 0.8 | [1] |

| Compound 142 | Zika Virus (ZIKV) | 0.8 | [1] | |

| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine | Compound 2 | Zika Virus (ZIKV) | 0.8 | [13] |

| Diarylpyrazolylquinoline | Compound 3 | Dengue Virus (DENV-2) | 0.81 | [13] |

| Isoquinolone | Compound 1 | Influenza A and B | 0.2 - 0.6 | [14] |

| Quinolizidine | Compound 19 | Influenza A (H1N1-PR8) | 0.091 | [15] |

Experimental Protocol: Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of viral plaques formed in a cell monolayer.[11][16]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Cell culture medium

-

96-well or 24-well plates

-

Quinoline derivatives

-

Agarose or carboxymethylcellulose overlay

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of the quinoline derivative and mix with a known concentration of the virus. Incubate this mixture for 1 hour.

-

Infection: Remove the medium from the cell monolayer and add the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Visualization: Antiviral Screening Workflow

Workflow for antiviral activity screening using the plaque reduction assay.

Anti-inflammatory Activity Screening

Quinoline derivatives can exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Data Presentation: Anti-inflammatory Activity of Quinoline Derivatives

The following table shows the in vitro COX-2 inhibitory activity of various quinoline derivatives, presented as IC50 values.

| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference |

| Quinoline-Pyrazole Hybrids | Compound 12c | COX-2 | 0.1 | [5] |

| Compound 14a | COX-2 | 0.11 | [5] | |

| Compound 14b | COX-2 | 0.11 | [5] | |

| Quinoline Glycoconjugates | Compound C5 | COX-2 | High activity | [17] |

| Compound C8 | COX-2 | High activity | [17] | |

| Quinolone-Triazole Hybrids | Compound 5a | LOX | 10.0 | [18] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[18][19]

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Quinoline derivatives

-

Fluorometric or colorimetric detection kit

-

Microplate reader

Procedure:

-

Enzyme and Compound Pre-incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add the quinoline derivative at various concentrations. Incubate for 10-15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate for a short period (e.g., 2-5 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., HCl).

-

Detection: Measure the product formation (e.g., prostaglandin G2) using a suitable detection method (fluorometric or colorimetric) and a microplate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Visualization: Anti-inflammatory Screening Workflow & Signaling Pathway

Workflow for anti-inflammatory activity screening via COX-2 inhibition.

Simplified NF-κB signaling pathway and its inhibition.

Conclusion

This technical guide provides a foundational framework for the biological activity screening of quinoline derivatives. The presented protocols and data highlight the significant therapeutic potential of this versatile scaffold. Researchers and drug development professionals can utilize this information to design and execute robust screening cascades, leading to the identification and optimization of novel quinoline-based drug candidates for a wide range of diseases. Further exploration into the mechanisms of action and structure-activity relationships will continue to drive the development of next-generation quinoline therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting endosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 12. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioagilytix.com [bioagilytix.com]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

The Pivotal Role of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and critical role of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline as a key pharmaceutical intermediate. Its significance lies primarily in its function as a building block for potent tyrosine kinase inhibitors, a class of targeted cancer therapeutics. This document provides detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support research and development in medicinal chemistry and oncology.

Core Intermediate Profile

This compound, with the CAS number 214476-09-2, is a quinoline derivative characterized by several functional groups that make it a versatile precursor in multi-step organic synthesis.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and purification. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈ClN₃O₃ | [1] |

| Molecular Weight | 277.66 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Boiling Point | 485.3±40.0 °C (Predicted) | [1] |

| Density | 1.47±0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Synthesis of this compound

The synthesis of the title compound is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). A common and effective method involves the chlorination of its hydroxyl precursor, 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile.

Synthetic Workflow

The overall synthesis can be conceptualized as a two-step process starting from 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile.

Detailed Experimental Protocol

The following protocol for the synthesis of 4-Chloro-7-ethoxy-6-nitro-quinoline-3-carbonitrile is adapted from established patent literature[2].

Materials:

-

7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile

-

Phosphorus pentachloride (PCl₅)

-

Phosphorus oxychloride (POCl₃)

-

Hexane

-

Ethyl acetate

-

Diluted sodium hydroxide solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

A mixture of 3.45 g (13 mmol) of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile, 5.55 g (26 mmol) of phosphorus pentachloride, and 10 ml of phosphorus oxychloride is refluxed for 3 hours.[2]

-

The reaction mixture is then diluted with hexane, and the resulting solid is collected.[2]

-

The collected solid is dissolved in 500 ml of ethyl acetate and washed with a cold, diluted sodium hydroxide solution.[2]

-

The organic solution is dried over magnesium sulfate and filtered through a pad of silica gel.[2]

-

The solvent is removed under reduced pressure to yield 2.1 g of 4-Chloro-7-ethoxy-6-nitro-quinoline-3-carbonitrile as a beige solid.[2]

Quantitative Data:

| Parameter | Value |

| Starting Material | 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile (3.45 g) |

| Chlorinating Agents | Phosphorus pentachloride (5.55 g), Phosphorus oxychloride (10 ml) |

| Reaction Time | 3 hours |

| Reaction Temperature | Reflux |

| Product Yield | 2.1 g |

| Yield (%) | Approximately 58% |

Application as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of several tyrosine kinase inhibitors, most notably Bosutinib and Neratinib.

Synthesis of Bosutinib

Bosutinib is a dual inhibitor of the Src and Bcr-Abl tyrosine kinases, used in the treatment of chronic myeloid leukemia (CML). The synthesis of Bosutinib utilizes this compound as a key building block.

Synthesis of Neratinib

Neratinib is an irreversible inhibitor of the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) tyrosine kinases. It is used in the treatment of HER2-positive breast cancer. The synthesis of Neratinib also involves the use of this compound.

Biological Significance of Downstream APIs

The APIs synthesized from this compound target key signaling pathways implicated in cancer cell proliferation and survival.

Bcr-Abl Signaling Pathway (Target of Bosutinib)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Bosutinib inhibits its activity, thereby blocking downstream signaling cascades that promote cell proliferation and inhibit apoptosis.

Src Kinase Signaling Pathway (Target of Bosutinib)

Src is a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration. Its aberrant activation is common in many cancers. Bosutinib's inhibition of Src contributes to its anti-tumor activity.

HER2 Signaling Pathway (Target of Neratinib)

HER2 is a receptor tyrosine kinase that is overexpressed in certain types of breast cancer, leading to uncontrolled cell growth. Neratinib irreversibly binds to and inhibits HER2, thereby blocking downstream signaling pathways.

Conclusion

This compound is a high-value intermediate in the pharmaceutical industry. Its specific chemical structure allows for the efficient synthesis of complex and potent tyrosine kinase inhibitors like Bosutinib and Neratinib. A thorough understanding of its synthesis, properties, and the biological pathways of its downstream products is essential for the continued development of targeted cancer therapies. This guide provides a foundational resource for researchers and professionals working in this critical area of drug discovery and development.

References

The Strategic Role of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline in the Development of Potent Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Among the most successful classes of targeted agents are kinase inhibitors, which modulate the activity of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers, making kinases attractive targets for therapeutic intervention. The quinoline scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to mimic the adenine moiety of ATP and form key interactions within the kinase active site. This technical guide focuses on a critical building block, 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline , and its instrumental role in the synthesis of potent kinase inhibitors, exemplified by the FDA-approved drug, neratinib. We will delve into its synthesis, chemical properties, and its application in the generation of targeted anti-cancer agents, providing researchers and drug development professionals with a comprehensive resource.

Chemical Properties and Synthesis of the Core Building Block

This compound is a yellow solid with the molecular formula C₁₂H₈ClN₃O₃ and a molecular weight of 277.66 g/mol . Its structure is characterized by a quinoline core substituted with a chloro group at the 4-position, a cyano group at the 3-position, an ethoxy group at the 7-position, and a nitro group at the 6-position. These functional groups provide multiple reaction sites for the elaboration of the molecule into complex kinase inhibitors.

The synthesis of this key intermediate is a multi-step process that begins with the construction of the quinoline core, followed by nitration and chlorination. A representative synthetic route is detailed below.

Application in the Synthesis of Neratinib: A Case Study

The utility of this compound as a building block is prominently demonstrated in the synthesis of neratinib, a potent, irreversible pan-HER tyrosine kinase inhibitor. Neratinib targets the human epidermal growth factor receptor (HER) family of kinases, including HER1 (EGFR), HER2, and HER4, which are overexpressed in several cancers, most notably HER2-positive breast cancer.

The synthesis of neratinib from this compound involves a sequence of reactions, including the reduction of the nitro group to an amine, followed by nucleophilic aromatic substitution at the 4-position and subsequent amide coupling.

Quantitative Data: The Potency of Neratinib

The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the activity of a specific kinase or the proliferation of a cancer cell line by 50%. Neratinib has demonstrated potent inhibitory activity against its target kinases and various HER2-positive cancer cell lines.

| Target Kinase | IC₅₀ (nM) |

| HER1 (EGFR) | 92 |

| HER2 | 59 |

| HER4 | ~19 |

| HER2-Positive Cancer Cell Line | Neratinib IC₅₀ (nM) | Lapatinib IC₅₀ (nM) |

| SKBR3 | 3.4 ± 1.1 | 51.0 ± 23.0 |

| BT474 | ~5 | - |

| HCC-1954 | - | - |

Experimental Protocols

Synthesis of this compound

A three-step synthesis for this compound has been described in the patent literature[1]:

Step 1: Synthesis of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile [1] A mixture of 3-ethoxy aniline (10 g, 73 mmol) and ethyl (ethoxymethylene)cyanoacetate (12.3 g, 73 mmol) is heated in 90 ml of Dowtherm at 140°C for 7 hours. To this mixture, 250 ml of Dowtherm is added. The solution is stirred and refluxed under a nitrogen atmosphere for 12 hours, with periodic distillation to remove the eliminated ethanol. The mixture is then cooled to room temperature, and the resulting solid is collected and washed with hexane. The crude solid is purified by treatment with boiling ethanol and then filtered to yield the product.

Step 2: Synthesis of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile [1] To a suspension of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile (5 g, 23 mmol) in 75 ml of trifluoroacetic anhydride, ammonium nitrate (5.5 g, 69 mmol) is added over a period of 6 hours at room temperature. The excess anhydride is removed under reduced pressure at 45°C. The residue is then stirred with 300 ml of water. The resulting solid is collected and purified by treatment with boiling ethanol.

Step 3: Synthesis of 4-Chloro-7-ethoxy-6-nitro-quinoline-3-carbonitrile [1] A mixture of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile (3.45 g, 13 mmol), phosphorous pentachloride (5.55 g, 26 mmol), and 10 ml of phosphorous oxychloride is refluxed for 3 hours. The mixture is then diluted with hexane, and the solid is collected. The solid is dissolved in 500 ml of ethyl acetate and washed with a cold, diluted sodium hydroxide solution. The organic solution is dried over magnesium sulfate and filtered through a pad of silica gel. The solvent is removed to yield the final product.

HER2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the HER2 kinase domain.

Materials:

-

Purified recombinant HER2 kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Neratinib (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of neratinib in kinase buffer.

-

In a 384-well plate, add the HER2 kinase, the substrate, and the neratinib dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

-

The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each neratinib concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

HER2-positive cancer cell lines (e.g., SKBR3, BT474)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Neratinib (or other test compounds) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the HER2-positive cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of neratinib in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of neratinib. Include a vehicle control (DMSO) and a no-drug control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the no-drug control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the neratinib concentration and performing a non-linear regression analysis.

Signaling Pathways and Mechanism of Action

Neratinib exerts its anti-cancer effects by irreversibly binding to the kinase domain of HER family receptors, thereby blocking their activation and downstream signaling. The two primary signaling pathways inhibited by neratinib are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. Both of these pathways are critical for cell proliferation, survival, and differentiation.

Caption: Neratinib inhibits HER family receptors, blocking downstream signaling.

Experimental and Synthetic Workflows

The development and evaluation of kinase inhibitors derived from this compound follow a structured workflow, from the synthesis of the core building block to the biological evaluation of the final compounds.

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of potent kinase inhibitors. Its strategic functionalization allows for the construction of complex molecules, such as neratinib, that can effectively target dysregulated signaling pathways in cancer. The detailed synthetic protocols and biological evaluation methods provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. The continued exploration of quinoline-based scaffolds, facilitated by key intermediates like the one discussed herein, holds significant promise for the future of targeted cancer therapy.

References

An In-depth Technical Guide to 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline: Discovery and History

This technical guide provides a comprehensive overview of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, a key chemical intermediate in the synthesis of prominent tyrosine kinase inhibitors. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, properties, and historical context.

Introduction

This compound is a substituted quinoline derivative that has gained significant importance in medicinal chemistry.[1] Its primary role is as a crucial building block in the multi-step synthesis of Neratinib, a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[2][3] The structural features of this intermediate, including the chloro, cyano, ethoxy, and nitro groups, are strategically positioned to facilitate the subsequent chemical transformations required to construct the final active pharmaceutical ingredient.

Discovery and History

The key synthetic route, which established this compound as a viable intermediate, is detailed in patents filed for substituted 3-cyanoquinolines. Notably, the reinvention of this synthetic pathway is described in patent USRE42376E1, which provides a clear methodology for its preparation. This patent laid the groundwork for the scalable production of this crucial intermediate, thereby enabling the clinical development and eventual commercialization of Neratinib.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈ClN₃O₃ | |

| Molecular Weight | 277.66 g/mol | [3] |

| Appearance | Yellow Solid | [3] |

| Boiling Point (Predicted) | 485.3 ± 40.0 °C | [3] |

| Density (Predicted) | 1.47 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage Temperature | 2-8°C under inert gas | [3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is achieved through a three-step process originating from 3-ethoxy aniline, as detailed in US Patent USRE42376E1.

Step 1: Synthesis of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile

-

Reactants: A mixture of 3-ethoxy aniline and ethyl (ethoxymethylene)cyanoacetate.

-

Procedure: The reactants are heated in Dowtherm at 140°C for 7 hours. Following this, additional Dowtherm is added, and the solution is refluxed under a nitrogen atmosphere for 12 hours, with periodic removal of the ethanol byproduct. The mixture is then cooled to room temperature, and the resulting solid is collected and washed with hexane. The crude product is further purified by treatment with boiling ethanol followed by filtration.

-

Yield: This process yields a brown solid.

Step 2: Synthesis of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile

-

Reactants: A suspension of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile in trifluoroacetic anhydride, with the addition of ammonium nitrate.

-

Procedure: Ammonium nitrate is added portion-wise to the suspension over 6 hours at room temperature. The excess trifluoroacetic anhydride is subsequently removed under reduced pressure at 45°C. The residue is then stirred with water, and the solid product is collected. Further purification is achieved by treating the solid with boiling ethanol.

-

Yield: This step results in a tan solid.

Step 3: Synthesis of 4-Chloro-7-ethoxy-6-nitro-quinoline-3-carbonitrile

-

Reactants: A mixture of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile, phosphorous pentachloride, and phosphorous oxychloride.

-

Procedure: The mixture is refluxed for 3 hours. After cooling, the reaction mixture is diluted with hexane, and the solid is collected. This solid is then dissolved in ethyl acetate and washed with a cold, diluted sodium hydroxide solution. The organic solution is dried over magnesium sulfate and filtered through a silica gel pad. The final product is obtained after the removal of the solvent.

-

Yield: This final step yields a beige solid.

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic pathway for this compound.

Role as a Key Intermediate

The logical relationship of this compound as a key intermediate in the synthesis of Neratinib is depicted below.

Caption: Role of the title compound in Neratinib synthesis.

Conclusion

This compound stands as a testament to the intricate and thoughtful design of synthetic routes in modern medicinal chemistry. Its well-defined synthesis has been pivotal in the development of targeted cancer therapies like Neratinib. This guide provides researchers and drug development professionals with a foundational understanding of this key intermediate, from its historical context and synthesis to its fundamental properties. Continued exploration of such intermediates is crucial for the innovation and optimization of manufacturing processes for life-saving pharmaceuticals.

References

A Technical Guide to the Therapeutic Potential of Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with various biological targets, making it a cornerstone in the development of therapeutic agents.[2][3][4] This guide provides an in-depth analysis of the therapeutic targets of key benzimidazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Key Therapeutic Targets and Compound Activity

Benzimidazole derivatives have demonstrated efficacy against a diverse array of therapeutic targets, including parasitic tubulin, the gastric proton pump (H+/K+ ATPase), and poly(ADP-ribose) polymerase (PARP).[5]

Table 1: Quantitative Activity of Benzimidazole Derivatives

| Compound | Target | Assay Type | Value | Organism/Cell Line |

|---|---|---|---|---|

| Albendazole | β-tubulin | Tubulin Polymerization Inhibition | IC50: ~2.5 µM | Haemonchus contortus |

| Omeprazole | H+/K+ ATPase | Enzyme Inhibition | IC50: ~4.7 µM | Hog gastric vesicles |

| Veliparib (ABT-888) | PARP1 | Enzyme Inhibition (Ki) | Ki: 5.2 nM | N/A |

| Veliparib (ABT-888) | PARP2 | Enzyme Inhibition (Ki) | Ki: 2.9 nM | N/A |

| Veliparib (ABT-888) | PARP Inhibition | Cell-based | IC50: 133.5 µM | Ishikawa cells |

Detailed Experimental Protocols

1. Tubulin Polymerization Assay (Turbidity-Based)

This assay is used to determine the effect of compounds like Albendazole on the polymerization of tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.[6]

-

Materials:

-

Purified tubulin (e.g., porcine brain tubulin)

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP stock solution (100 mM)

-

Glycerol

-

Test compound (e.g., Albendazole) and control compounds (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice.

-

Prepare a 10X stock of the test compound and control compounds in an appropriate solvent (e.g., DMSO).

-

On ice, add the appropriate volume of the 10X compound stock to the wells of a pre-chilled 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution containing GTP (final concentration 1 mM) and glycerol (final concentration 10%) to each well.[7]

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 to 90 minutes.[7]

-

-

Data Analysis:

-

Plot absorbance (OD340) versus time.

-

Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state.

-

Compare the polymerization curves of the test compound to the vehicle control to determine inhibitory or enhancing effects.

-

References

- 1. scielo.br [scielo.br]

- 2. nbinno.com [nbinno.com]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Neratinib Utilizing 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neratinib is a potent, irreversible tyrosine kinase inhibitor that targets the human epidermal growth factor receptor family (HER1, HER2, and HER4).[1][2] Its primary application is in the treatment of HER2-positive breast cancer.[3] This document outlines the synthesis of Neratinib, focusing on a synthetic route that employs 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline as a key starting material. The protocols provided are based on established chemical principles and information from publicly available chemistry literature.

Neratinib's Mechanism of Action

Neratinib functions by covalently binding to a cysteine residue in the ATP-binding pocket of HER1, HER2, and HER4 kinases.[1] This irreversible inhibition blocks the downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[1] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.

Signaling Pathway of Neratinib

References

Application Notes & Protocols for the Synthesis of Lapatinib Intermediates from Quinazoline Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).[1] Its efficacy in the treatment of solid tumors, particularly HER2-positive breast cancer, is well-established. The molecular architecture of Lapatinib is centered around a substituted quinazoline scaffold, which is crucial for its biological activity.

It is a common misconception that the synthesis of Lapatinib may begin from a quinoline precursor due to structural similarities. However, the core of the Lapatinib molecule is a quinazoline ring system. Therefore, the established and industrially viable synthetic routes to Lapatinib and its key intermediates commence with appropriately substituted quinazoline derivatives. This document provides detailed application notes and protocols for the synthesis of critical Lapatinib intermediates starting from quinazoline precursors.

Overview of the Synthetic Strategy

The synthesis of Lapatinib from quinazoline precursors can be broadly divided into several key stages:

-

Formation of the core quinazoline intermediate: This typically involves the synthesis of a 6-substituted-4-chloroquinazoline. A common and commercially available starting material is 6-iodoquinazolin-4-one.

-

Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is employed to introduce the furan ring at the 6-position of the quinazoline core.[2][3]

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position of the quinazoline ring is displaced by the aniline side chain, specifically 3-chloro-4-(3-fluorobenzyloxy)aniline.

-

Reductive Amination: The final side chain is installed on the furan ring via a reductive amination reaction.[3]

This document will focus on the key transformations involving the quinazoline core to generate advanced intermediates.

Key Intermediates and Synthetic Pathways

A widely adopted synthetic route for Lapatinib initiates from 6-iodoquinazolin-4-one. The overall workflow for the synthesis of a key aldehyde intermediate is depicted below.

Figure 1: Synthetic pathway to a key aldehyde intermediate of Lapatinib.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps illustrated in Figure 1.

Protocol 1: Synthesis of 4-Chloro-6-iodoquinazoline

This protocol describes the chlorination of 6-iodoquinazolin-4-one to produce the key intermediate, 4-chloro-6-iodoquinazoline.

-

Materials:

-

6-Iodoquinazolin-4-one

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene or another suitable inert solvent

-

Ice bath

-

Heating mantle with a temperature controller

-

Reaction flask with a reflux condenser and a gas outlet to a scrubber

-

Stirring apparatus

-

-

Procedure:

-

In a well-ventilated fume hood, suspend 6-iodoquinazolin-4-one in an excess of thionyl chloride or a mixture of phosphorus oxychloride in toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Slowly heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride or phosphorus oxychloride by distillation under reduced pressure.

-

The crude product is then triturated with a non-polar solvent like hexane or treated with ice-water to precipitate the solid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-6-iodoquinazoline.

-

Protocol 2: Synthesis of N-(3-Chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-iodoquinazolin-4-amine